N-(1H-benzimidazol-2-ylmethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide
Description
The compound N-(1H-benzimidazol-2-ylmethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a hybrid heterocyclic molecule combining a benzimidazole scaffold linked via a methyl group to a hexahydrocyclohepta[c]pyrazole carboxamide. This structure merges two pharmacologically significant motifs:
- Benzimidazole: Known for its role in medicinal chemistry due to hydrogen-bonding capabilities and structural mimicry of purine bases, making it relevant for kinase inhibition and antimicrobial activity.
- Hexahydrocyclohepta[c]pyrazole: A seven-membered saturated ring system that may enhance metabolic stability and conformational flexibility compared to smaller pyrazole derivatives.
The compound’s molecular formula is inferred as C₁₉H₂₂N₆O (molecular weight ~366.43 g/mol), based on structural analogs in the literature . Its synthesis likely employs carbodiimide-mediated coupling (e.g., EDCI/HOBt) in anhydrous DMF, followed by purification via column chromatography or recrystallization .
Properties
Molecular Formula |
C17H19N5O |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H19N5O/c23-17(16-11-6-2-1-3-7-12(11)21-22-16)18-10-15-19-13-8-4-5-9-14(13)20-15/h4-5,8-9H,1-3,6-7,10H2,(H,18,23)(H,19,20)(H,21,22) |
InChI Key |
HDESJUJIBAJOER-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)NN=C2C(=O)NCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Benzimidazole Core Formation
The benzimidazole moiety is typically synthesized via cyclization of o-phenylenediamine derivatives. For example, 2-mercaptobenzimidazole—a common intermediate—is prepared by reacting o-phenylenediamine with carbon disulfide under alkaline conditions. This intermediate can then be alkylated or functionalized to introduce the methylene bridge required for subsequent coupling.
Reaction Conditions for 2-Mercaptobenzimidazole Synthesis
Cycloheptapyrazole Ring Construction
The hexahydrocyclohepta[c]pyrazole framework is constructed through [3+2] cycloaddition reactions. A cycloheptenone derivative reacts with hydrazine derivatives to form the pyrazole ring. For instance, cyclohepta-4,6-dien-1-one and methyl hydrazine yield the bicyclic pyrazole core under acidic conditions.
Stepwise Synthesis of the Target Compound
Condensation of Benzimidazole and Cycloheptapyrazole Intermediates
The critical coupling step involves reacting the benzimidazole-2-ylmethylamine derivative with the cycloheptapyrazole-3-carboxylic acid. This is achieved via carbodiimide-mediated amidation (e.g., EDC/HCl or DCC) in anhydrous dichloromethane or DMF.
Representative Amidation Protocol
| Component | Molar Ratio | Conditions | Yield | Source |
|---|---|---|---|---|
| Benzimidazole-2-ylmethylamine | 1.1 eq | EDC, HOBt, DMF, 0°C → RT | 72–85% | |
| Cycloheptapyrazole-3-COOH | 1.0 eq | Stir 12–24 h, N₂ atmosphere |
Purification and Isolation
Crude product purification often involves column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization from ethanol/water mixtures. Industrial-scale processes may employ solvent antisolvent precipitation, as demonstrated in rabeprazole synthesis.
Optimization Strategies for Improved Yield
Solvent and Temperature Effects
-
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate downstream purification.
-
Low-temperature coupling (0–5°C) minimizes side reactions such as epimerization or decomposition.
Catalytic Additives
-
HOBt (Hydroxybenzotriazole) : Reduces racemization during amidation.
-
DMAP (4-Dimethylaminopyridine) : Accelerates acyl transfer in sterically hindered systems.
Analytical Characterization
Spectroscopic Confirmation
-
¹H NMR : Key signals include:
-
Benzimidazole protons: δ 7.2–7.8 ppm (aromatic)
-
Cycloheptapyrazole CH₂: δ 1.5–2.5 ppm (multiplet)
-
Carboxamide NH: δ 8.1–8.3 ppm (broad singlet)
-
-
LC-MS : Molecular ion peak at m/z 343.4 [M+H]⁺.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-ylmethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole moiety.
Reduction: Reduced forms of the compound, potentially altering the ring system.
Substitution: Substituted derivatives at the benzimidazole nitrogen.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a benzimidazole moiety and a cycloheptapyrazole framework. Its molecular formula is with a molecular weight of approximately 290.39 g/mol. The unique structural features contribute to its biological activity, particularly in targeting specific enzymes and receptors.
Biological Activities
1. Antioxidant Activity
Research indicates that derivatives of benzimidazole exhibit potent antioxidant properties. Studies have shown that this compound can activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress . This activation leads to enhanced expression of antioxidant genes, providing potential therapeutic effects against oxidative stress-related diseases.
2. Anticancer Potential
The compound has demonstrated promising anticancer activity through its interaction with tubulin proteins. By binding to tubulin, it disrupts microtubule dynamics during cell division, leading to cell cycle arrest at the G2/M phase. This mechanism suggests its potential use as a chemotherapeutic agent.
3. Antimicrobial Properties
Benzimidazole derivatives are known for their broad-spectrum antimicrobial activities. Preliminary studies suggest that N-(1H-benzimidazol-2-ylmethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide may exhibit similar properties, making it a candidate for further exploration in treating bacterial and fungal infections .
Synthesis and Mechanistic Studies
The synthesis of this compound typically involves multi-step organic reactions that utilize various reagents under controlled conditions to ensure yield and purity. Mechanistic studies are essential to elucidate the specific interactions between the compound and its biological targets. Such studies often involve computational modeling and in vitro assays to predict pharmacokinetic properties and biological efficacy .
Case Study 1: Antioxidative Effects
In a study published in Pharmaceuticals, researchers synthesized several benzimidazole-derived carboxamides and evaluated their antioxidative properties. The findings indicated that these compounds could significantly reduce oxidative stress markers in cellular models .
Case Study 2: Anticancer Activity
Another study focused on the anticancer potential of similar compounds showed that they effectively inhibited cancer cell proliferation through tubulin binding mechanisms. The results highlighted the importance of structural modifications in enhancing biological activity .
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with nucleic acids and proteins, potentially inhibiting enzyme activity or altering protein function. The hexahydrocyclohepta[c]pyrazole ring system may contribute to the compound’s overall stability and binding affinity.
Comparison with Similar Compounds
Key Observations :
- Ring Size and Flexibility : The target compound’s cyclohepta[c]pyrazole core introduces a larger, saturated ring compared to smaller pyrazole derivatives (e.g., compound 32). This likely increases lipophilicity and may improve membrane permeability but could reduce solubility .
- Substituent Effects : Chloro and methyl groups in compound 32 enhance electron-withdrawing and steric properties, whereas tetrazole in compound 31 adds hydrogen-bonding capacity .
Physicochemical and Functional Implications
- Synthetic Accessibility : The target compound’s synthesis mirrors established protocols for benzimidazole-pyrazole carboxamides, though the larger ring system may require longer reaction times or higher temperatures .
Biological Activity
N-(1H-benzimidazol-2-ylmethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex compound with significant potential in various biological applications. This article explores its biological activity through a review of relevant literature, focusing on its mechanisms of action, therapeutic implications, and comparative efficacy against similar compounds.
Chemical Structure and Properties
The compound features a benzimidazole moiety linked to a cyclohepta[c]pyrazole structure. This unique configuration contributes to its diverse biological activities. The molecular formula is , and its structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H18N4 |
| Molecular Weight | 270.33 g/mol |
| IUPAC Name | This compound |
1. Immunomodulatory Effects
Research indicates that derivatives of benzimidazole can modulate immune responses. For instance, compounds similar to the target compound have been shown to inhibit H+/K+-ATPases in activated T cells. This inhibition leads to intracellular acidification and subsequent downregulation of T cell proliferation . Such findings suggest that this compound may have potential as an immunomodulatory agent.
2. Anticancer Activity
Benzimidazole derivatives are known for their anticancer properties. A study on related compounds demonstrated modest cyclin-dependent kinase (CDK) inhibition and cytotoxicity against various cancer cell lines (K562 and MCF7) . The mechanism often involves the disruption of cell cycle progression and induction of apoptosis in malignant cells.
Biological Activity Data
The following table summarizes key biological activities associated with the compound and its derivatives:
Case Studies
-
Immunomodulatory Study :
- Objective : To evaluate the effect of a benzimidazole derivative on T cell activation.
- Findings : The study found that treatment with the compound resulted in a significant reduction in T cell proliferation when stimulated by anti-CD3/CD28 antibodies. This was attributed to increased intracellular acidity due to H+/K+-ATPase inhibition .
- Anticancer Efficacy :
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other benzimidazole derivatives:
| Compound Name | Activity Type | Efficacy Level |
|---|---|---|
| BMT-1 (related benzimidazole) | Immunomodulatory | High |
| 2-(1H-benzimidazol-2-ylmethyl)-1H-benzimidazole | Antimicrobial | Moderate |
| N,N,N’,N’-Tetrakis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine | Coordination Chemistry | High |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(1H-benzimidazol-2-ylmethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step protocols starting with cyclization of β-ketoesters under acidic conditions to form the pyrazole core, followed by coupling with benzimidazole derivatives. Critical parameters include solvent choice (e.g., dimethylformamide for solubility), temperature control (reflux conditions at 80–110°C), and catalyst selection (e.g., triethylamine for amide bond formation). Characterization requires NMR and mass spectrometry for structural validation .
Q. How can researchers optimize reaction yields for this compound's synthesis?
- Methodological Answer : Yield optimization requires Design of Experiments (DoE) approaches. For example, factorial designs can evaluate interactions between variables like temperature, solvent polarity, and reaction time. Statistical software (e.g., JMP or Minitab) helps identify optimal conditions, reducing trial-and-error experimentation. Evidence from similar pyrazole derivatives suggests reaction times of 12–24 hours and ethanol as a solvent for improved selectivity .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirms proton environments and carbon backbone, particularly for distinguishing cycloheptane and benzimidazole moieties.
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and purity.
- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
Cross-referencing with crystallographic data (if available) resolves ambiguities in stereochemistry .
Advanced Research Questions
Q. How can computational modeling predict biological target interactions for this compound?
- Methodological Answer : Molecular docking (using AutoDock Vina or Schrödinger) and molecular dynamics simulations assess binding affinity to targets like kinase enzymes. Quantum mechanical calculations (e.g., DFT) evaluate electronic properties influencing reactivity. For example, the benzimidazole group’s π-π stacking potential with aromatic residues in active sites can be modeled. Validation requires in vitro assays (e.g., enzyme inhibition studies) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Mitigation steps:
- Standardized Assays : Use validated protocols (e.g., NIH/ATP-based kinase assays).
- Batch Purity Analysis : LC-MS to confirm >95% purity.
- Meta-Analysis : Compare data across studies using tools like RevMan, adjusting for variables like solvent (DMSO vs. aqueous buffers) .
Q. How can researchers design experiments to probe structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Scaffold Modification : Synthesize derivatives with variations in the cycloheptane ring (e.g., saturation levels) or benzimidazole substituents.
- Bioisosteric Replacement : Replace the amide group with sulfonamide or urea to assess potency changes.
- Pharmacophore Mapping : Use software like MOE to identify critical interaction points. Dose-response curves (IC50/EC50) quantify activity shifts .
Q. What advanced separation techniques improve purification of this compound from complex mixtures?
- Methodological Answer :
- HPLC with Charged Aerosol Detection (CAD) : Separates closely related impurities with polar functional groups.
- Size-Exclusion Chromatography (SEC) : Isolates high-molecular-weight aggregates.
- Countercurrent Chromatography (CCC) : Resolves stereoisomers without derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
